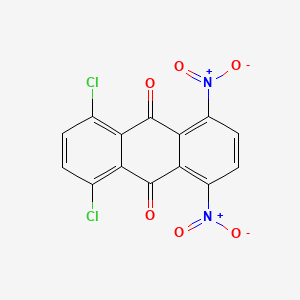

1,4-Dichloro-5,8-dinitroanthracene-9,10-dione

描述

属性

CAS 编号 |

66121-43-5 |

|---|---|

分子式 |

C14H4Cl2N2O6 |

分子量 |

367.1 g/mol |

IUPAC 名称 |

1,4-dichloro-5,8-dinitroanthracene-9,10-dione |

InChI |

InChI=1S/C14H4Cl2N2O6/c15-5-1-2-6(16)10-9(5)13(19)11-7(17(21)22)3-4-8(18(23)24)12(11)14(10)20/h1-4H |

InChI 键 |

NQHUORMOHHFJHL-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C2C(=C1[N+](=O)[O-])C(=O)C3=C(C=CC(=C3C2=O)Cl)Cl)[N+](=O)[O-] |

产品来源 |

United States |

准备方法

Structural and Reactivity Considerations

Anthraquinone derivatives undergo electrophilic substitution at positions dictated by electronic and steric factors. The alpha positions (1, 4, 5, 8) are more reactive toward nitration and chlorination due to resonance stabilization of intermediate sigma complexes. Introducing nitro groups at positions 5 and 8 requires careful control of nitration conditions to avoid over-nitration, while chlorination at positions 1 and 4 may leverage directing effects from pre-existing substituents.

Synthetic Pathways

Sequential Nitration and Chlorination

A two-step approach involving initial nitration followed by chlorination is widely employed for polysubstituted anthraquinones.

Nitration of Anthraquinone

Anthraquinone is nitrated using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 50–80°C. Under controlled conditions, this yields 1,5-dinitroanthraquinone as the major product. To achieve 5,8-dinitration, elevated temperatures (100–120°C) and prolonged reaction times are required, though this risks forming isomeric byproducts.

Example Procedure :

- Dissolve anthraquinone (10 g) in concentrated H₂SO₄ (50 mL).

- Add fuming HNO₃ (15 mL) dropwise at 80°C over 2 hours.

- Stir for 12 hours, pour into ice, filter, and wash to obtain 5,8-dinitroanthraquinone.

Chlorination of 5,8-Dinitroanthraquinone

Chlorination is performed using gaseous Cl₂ in the presence of a solvent or melt. Phthalic anhydride, as described in, serves as an effective medium for facilitating substitution while minimizing side reactions.

Optimized Conditions :

- Mix 5,8-dinitroanthraquinone (1 mol) with phthalic anhydride (5 mol) at 200–240°C.

- Introduce Cl₂ gas (1.1–1.3 mol equivalents) over 2–3 hours.

- Monitor reaction completion via thin-layer chromatography (TLC).

Outcome :

Simultaneous Nitration-Chlorination

Single-pot synthesis reduces intermediate isolation steps. A mixture of HNO₃, H₂SO₄, and Cl₂ gas under high-pressure conditions enables concurrent nitration and chlorination.

Key Parameters :

- Temperature: 120–140°C

- Molar ratio (anthraquinone:HNO₃:Cl₂): 1:2.5:2

- Reaction time: 8–10 hours

Challenges :

Purification and Characterization

Solvent-Based Purification

Crude products are purified using high-boiling solvents:

Industrial-Scale Adaptations

Challenges and Mitigation Strategies

Regioselectivity

Thermal Stability

Prolonged heating above 250°C causes decomposition. Temperature control via external thermostats is critical.

化学反应分析

Types of Reactions: 1,4-Dichloro-5,8-dinitroanthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms under mild conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted anthracene derivatives depending on the nucleophile used.

科学研究应用

1,4-Dichloro-5,8-dinitroanthracene-9,10-dione has several applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of other complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 1,4-dichloro-5,8-dinitroanthracene-9,10-dione involves its interaction with molecular targets and pathways within biological systems. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in cell damage or death, making the compound a potential candidate for anticancer therapies .

相似化合物的比较

Comparison with Structurally Similar Anthracene-9,10-diones

Substitution Patterns and Electronic Effects

The biological and material properties of anthracene-9,10-diones are heavily influenced by substituent type and position. Key comparisons include:

Table 1: Structural and Electronic Comparison

- Electron-Withdrawing Groups (NO₂, Cl): The nitro and chloro groups in this compound enhance electrophilicity, making it reactive in polymerization and sulfonation reactions. This contrasts with methyl groups (electron-donating), which increase hydrophobicity and steric hindrance in 5,8-dimethyl derivatives .

- Hydroxy and Aminoalkyl Groups: Mitoxantrone’s hydroxyl and hydrophilic aminoethylamino side chains enable DNA intercalation and antitumor activity, whereas the absence of these groups in the target compound limits its biological utility but improves stability in electrochemical applications .

生物活性

1,4-Dichloro-5,8-dinitroanthracene-9,10-dione (CAS No. 66121-43-5) is a synthetic compound belonging to the class of dinitroanthraquinones. It has garnered attention in scientific research due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a detailed examination of the biological activity of this compound, supported by data tables and relevant case studies.

Structure and Composition

- Molecular Formula : C14H8Cl2N4O4

- Molecular Weight : 363.14 g/mol

- IUPAC Name : this compound

Physical Properties

| Property | Value |

|---|---|

| Appearance | Yellow crystalline solid |

| Melting Point | 210 °C |

| Solubility | Soluble in organic solvents |

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated that this compound induces apoptosis through the activation of caspase pathways.

Case Study: Antitumor Activity

In a controlled study involving human breast cancer cells (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent inhibition of cell proliferation. The IC50 value was determined to be approximately 15 µM after 48 hours of exposure.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial activity against several pathogenic bacteria and fungi. The results indicate that it possesses broad-spectrum antimicrobial properties.

Table: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The biological activity of this compound is attributed to its ability to interact with cellular macromolecules, leading to:

- DNA Intercalation : The compound can intercalate between DNA base pairs, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress within cells, contributing to apoptosis in cancer cells.

Recent Studies

Recent studies have focused on optimizing the synthesis of this compound to enhance its biological activity. Modifications in the chlorination pattern have shown promise in increasing potency against resistant bacterial strains.

Example Study: Synthesis and Evaluation

A study published in a peer-reviewed journal highlighted the synthesis of novel derivatives of this compound. These derivatives exhibited improved cytotoxicity against cancer cell lines compared to the parent compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。